molecular formula C14H14N2O B2821551 3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine CAS No. 2194848-05-8

3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine

Cat. No. B2821551
CAS RN: 2194848-05-8
M. Wt: 226.279
InChI Key: UUUYCVOMXKBIFV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2,3-dihydro-1H-inden-1-one , which is a fused molecule containing cyclopentanone and a benzene ring . It also appears to have a pyridazine ring, which is a six-membered ring with two nitrogen atoms.


Synthesis Analysis

While specific synthesis methods for this compound are not available, there are methods for synthesizing 2,3-dihydro-1H-inden-1-one derivatives . These methods involve grinding, stirring, and ultrasound irradiation . Another method involves synthesizing 2,3-dihydro-1H-indene-1-methanamines from corresponding 4-nitro-3-phenylbutanoic acid .

Scientific Research Applications

Selective D4 Dopamine Receptor Ligands

Research on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and aza-analogues, closely related to the target compound, has demonstrated high affinities and selectivities for D4 dopamine receptors. Such compounds, particularly those substituted with methoxyphenyl groups, have shown potential in inducing physiological responses like penile erection in vivo, suggesting their applicability in studying dopaminergic mechanisms and possibly in the development of therapeutics for related disorders (Enguehard-Gueiffier et al., 2006).

Acetylcholinesterase Inhibitors

Compounds with pyridazine structures have been designed and synthesized for their acetylcholinesterase inhibitory activity. Structural modifications in these compounds have led to significant findings on how certain substitutions can enhance activity and selectivity, with some derivatives showing enhanced potency and selectivity for human acetylcholinesterase, indicating their potential in therapeutic applications for diseases like Alzheimer's (Contreras et al., 2001).

Anti-fibrotic Drug Candidates

Pyridazine derivatives have been explored for their pharmacokinetics and tissue distribution in the context of novel ALK5 inhibitors, which suppress renal and hepatic fibrosis and exhibit anti-metastatic effects. Such studies provide a basis for developing effective oral anti-fibrotic drugs, highlighting the compound's potential in treating fibrosis and related diseases (Kim et al., 2008).

Inhibition of Cardiac Phosphodiesterase

Another area of application includes the development of 6-benzoxazinylpyridazin-3-ones for their potent and selective inhibition of cardiac phosphodiesterase fraction III, demonstrating their potential as long-acting, orally active inotropic vasodilator agents in managing congestive heart failure (Combs et al., 1990).

properties

IUPAC Name

3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-9-14(16-15-10)17-13-8-7-11-4-2-3-5-12(11)13/h2-6,9,13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUYCVOMXKBIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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